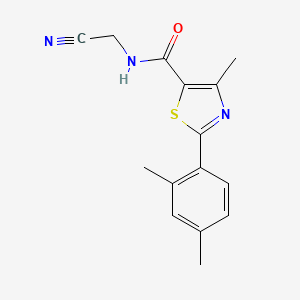

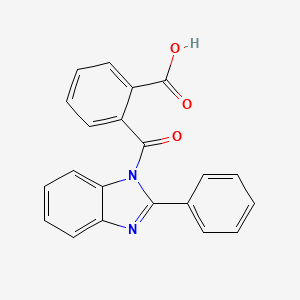

![molecular formula C8H6ClN3O B2596217 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine CAS No. 1256811-43-4](/img/structure/B2596217.png)

4-Chloro-7-methoxypyrido[3,2-d]pyrimidine

Descripción general

Descripción

4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents .

Synthesis Analysis

The synthesis of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine has been described in several studies . An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo [2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular structure of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is represented by the linear formula C8H6CLN3O . The InChI code for the compound is 1S/C8H6ClN3O/c1-13-5-2-6-7 (10-3-5)8 (9)12-4-11-6/h2-4H,1H3 .Chemical Reactions Analysis

4-Chloro-7H-pyrrolo [2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is a white crystalline solid that is soluble in organic solvents .Aplicaciones Científicas De Investigación

Anticancer Agents

Pyrido[2,3-d]pyrimidines, which include 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine, have been identified as potential anticancer agents . They have been found to have a broad spectrum of activities, including antitumor . This makes them an emerging scaffold in medicinal chemistry .

Antibacterial Agents

In addition to their anticancer properties, pyrido[2,3-d]pyrimidines also exhibit antibacterial activities . This suggests that 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine could potentially be used in the development of new antibacterial drugs .

CNS Depressants

Pyrido[2,3-d]pyrimidines have been found to have CNS depressive activities . This suggests that 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine could potentially be used in the treatment of conditions related to the central nervous system .

Anticonvulsant Agents

Another potential application of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is as an anticonvulsant . Pyrido[2,3-d]pyrimidines have been found to have anticonvulsant activities, suggesting potential use in the treatment of epilepsy and other seizure disorders .

Antipyretic Agents

Pyrido[2,3-d]pyrimidines, including 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine, have been found to have antipyretic activities . This suggests potential use in the treatment of fever .

Therapeutic Potential

The therapeutic potential of pyridopyrimidine derivatives, including 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine, has been extensively studied . These compounds have shown promise in the development of new therapies .

Mecanismo De Acción

Target of Action

It is known that pyrido[2,3-d]pyrimidines, a similar class of compounds, have been identified as potent inhibitors of various kinases , suggesting that 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine may also target kinases.

Mode of Action

This interaction could involve binding to the active site of the kinase, thereby inhibiting its function .

Biochemical Pathways

Kinases play a crucial role in signal transduction pathways, regulating various cellular processes such as cell growth, differentiation, and apoptosis .

Result of Action

As a potential kinase inhibitor, it could lead to the inhibition of kinase-regulated processes, potentially affecting cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine. For instance, the compound exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Propiedades

IUPAC Name |

4-chloro-7-methoxypyrido[3,2-d]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c1-13-5-2-6-7(10-3-5)8(9)12-4-11-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSBLLZHATXYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=NC=N2)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256811-43-4 | |

| Record name | 4-chloro-7-methoxypyrido[3,2-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

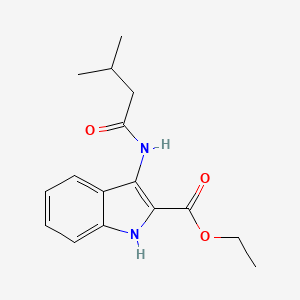

![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2596136.png)

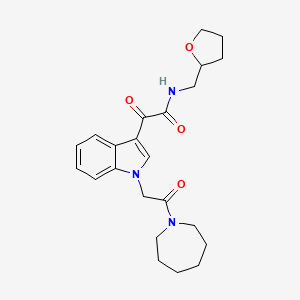

![3,4,9-trimethyl-1,7-diphenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2596139.png)

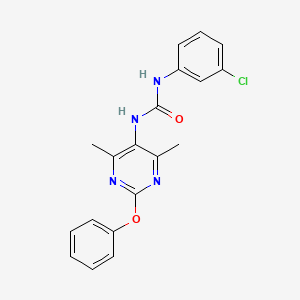

![5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2596146.png)

![2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2596147.png)

![2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2596148.png)

![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2596153.png)